2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide
Description
Molecular Formula: C₉H₁₄N₄OS Molecular Weight: 210.30 g/mol CAS Number: Listed under VI074 in , with a molecular weight of 210.30 g/mol and structural confirmation via spectral analysis . This compound belongs to the imidazo[4,5-b]pyridine class, characterized by a fused bicyclic core with a thioxo group at position 2 and a carbohydrazide moiety at position 5. Its synthesis typically involves hydrazine hydrate reactions with intermediates like ethyl 3-amino-9-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine carboxylates (e.g., 7a,b in ), followed by recrystallization .
Properties
Molecular Formula |
C10H13N5OS |
|---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carbohydrazide |
InChI |
InChI=1S/C10H13N5OS/c1-5-4-6(9(16)13-11)7-8(12-5)15(3)10(17)14(7)2/h4H,11H2,1-3H3,(H,13,16) |
InChI Key |
RAEFTRNJHBCUMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=S)N2C)C)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one with sulfur-containing reagents to introduce the thioxo group. The carbohydrazide moiety can be introduced through subsequent reactions with hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thioxo group or other functional groups.
Substitution: The imidazo-pyridine core can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazo-pyridine core .
Scientific Research Applications
2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The thioxo group and imidazo-pyridine core can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is structurally compared to analogs with variations in substituents, heterocyclic cores, and functional groups. Key differences include:
Research Findings and Challenges
- Synthesis Optimization : Hydrazine-mediated routes () are reliable but require precise stoichiometry to avoid byproducts like disulfides (observed in ) .
- Biological Screening: Limited data exist for the target compound’s bioactivity, though related carbohydrazides show promise in targeting bacterial acyl-ACP thioesterases () .
- Commercial Viability : Discontinuation of analogs (e.g., C₁₅H₁₅N₅OS in ) highlights challenges in scalability and purity .
Biological Activity
2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological properties of this compound, drawing from diverse sources and studies.
- Molecular Formula : C10H13N5OS
- Molecular Weight : 241.31 g/mol
- Structural Features : The compound incorporates a thioxo group and a hydrazide moiety, which are crucial for its biological activity.
Synthesis
The synthesis of 2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide typically involves multi-step reactions that include cyclization and functional group transformations. Specific methods may vary but usually involve the use of starting materials such as hydrazine derivatives and imidazo compounds.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. For instance:
- Anti-Tuberculosis Activity : Compounds structurally related to 2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine have shown promising results against Mycobacterium tuberculosis. Notably, some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.10 – 0.19 μM against the H37Rv strain and were effective against multidrug-resistant strains .
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives exhibit potent antimicrobial activity, they also maintain low toxicity profiles against normal cell lines. This suggests a favorable therapeutic index for further development .
The proposed mechanism of action for compounds in this class includes inhibition of key enzymes involved in bacterial metabolism and cell wall synthesis. Specifically, some studies suggest that these compounds may act as inhibitors of the cytochrome bc1 complex in Mycobacterium tuberculosis .
Study 1: Anti-Tuberculosis Evaluation
A study focused on the synthesis and evaluation of various imidazo[1,2-a]pyridine derivatives reported that specific modifications to the side chains significantly enhanced anti-tubercular activity. The most active compounds were identified as having methyl or small groups at critical positions on the imidazopyridine ring .
| Compound | MIC (μM) | Activity Against MDR/XDR |
|---|---|---|
| Compound 15 | 0.10 | Yes |
| Compound 16 | 0.19 | Yes |
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity studies highlighted that while certain derivatives showed potent anti-TB activity, they also exhibited minimal toxicity to human hepatocytes at concentrations relevant to therapeutic use .
Pharmacokinetics
Preliminary pharmacokinetic studies indicate that some derivatives possess favorable absorption and distribution characteristics. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
